molecular formula C27H26FN3O2 B117172 Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate CAS No. 81839-25-0

Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate

Cat. No.: B117172
CAS No.: 81839-25-0
M. Wt: 443.5 g/mol
InChI Key: ZMJIVKGFZBLKEG-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate is a synthetic organic compound characterized by its unique structure, which includes a fluoromethyl group and a tritylimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Trityl Group: The trityl group is introduced via a reaction with trityl chloride in the presence of a base such as pyridine.

    Fluoromethylation: The fluoromethyl group is introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amino Acid Derivative Formation: The final step involves the formation of the amino acid derivative, which can be achieved through standard peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the imidazole ring or the ester group, using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Thiols, amines, or other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorine substitution on amino acids and peptides. Fluorine atoms can significantly alter the biological activity and stability of molecules, making this compound useful in the design of new drugs or biochemical probes.

Medicine

Potential medical applications include the development of new pharmaceuticals. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the tritylimidazole moiety may interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoromethyl group can enhance binding affinity and selectivity, while the tritylimidazole moiety can provide additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate: Lacks the fluoromethyl group, which may result in different biological activity and stability.

    Methyl 2-amino-2-(chloromethyl)-3-(1-tritylimidazol-4-yl)propanoate: Substitution of fluorine with chlorine can lead to different reactivity and biological properties.

    Methyl 2-amino-2-(hydroxymethyl)-3-(1-tritylimidazol-4-yl)propanoate: The hydroxymethyl group can introduce different hydrogen bonding interactions compared to the fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate makes it unique among similar compounds. Fluorine atoms can significantly influence the electronic properties, metabolic stability, and biological activity of molecules, making this compound particularly valuable in research and development.

Properties

IUPAC Name

methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c1-33-25(32)26(29,19-28)17-24-18-31(20-30-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,20H,17,19,29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJIVKGFZBLKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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